
(r)-2,6-Dimethylheptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,6-Dimethylheptanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by a heptanoic acid backbone with two methyl groups attached at the 2nd and 6th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,6-Dimethylheptanoic acid typically involves the use of Grignard reagents or organolithium compounds. One common method is the reaction of 2,6-dimethylheptan-1-ol with a strong oxidizing agent such as potassium permanganate or chromium trioxide. The reaction conditions often require a controlled temperature and pH to ensure the selective oxidation of the alcohol to the corresponding carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2,6-Dimethylheptanoic acid may involve the catalytic hydrogenation of 2,6-dimethylheptan-1-one followed by oxidation. This method allows for large-scale production with high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process.
化学反応の分析
Types of Reactions
®-2,6-Dimethylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The hydrogen atoms in the methyl groups can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of halogenated derivatives
科学的研究の応用
®-2,6-Dimethylheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of ®-2,6-Dimethylheptanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.
類似化合物との比較
Similar Compounds
2,6-Dimethylheptanoic acid: Lacks the ®-configuration, resulting in different stereochemistry and potentially different biological activity.
2,6-Dimethylhexanoic acid: Shorter carbon chain, leading to different physical and chemical properties.
2,6-Dimethyloctanoic acid: Longer carbon chain, which may affect its solubility and reactivity.
Uniqueness
®-2,6-Dimethylheptanoic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules
特性
分子式 |
C9H18O2 |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
(2R)-2,6-dimethylheptanoic acid |
InChI |
InChI=1S/C9H18O2/c1-7(2)5-4-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)/t8-/m1/s1 |
InChIキー |
MDAPKSVKYITQHQ-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)C(=O)O |
正規SMILES |
CC(C)CCCC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



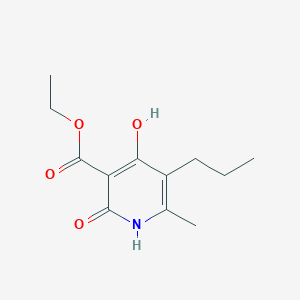

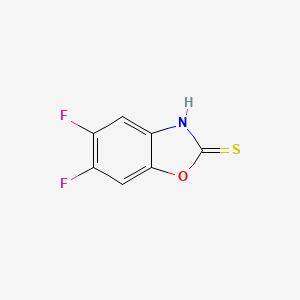


![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)


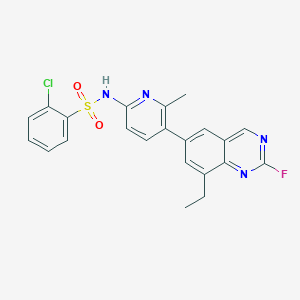
![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
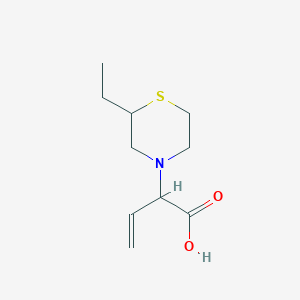
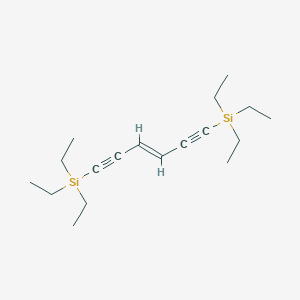
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
